An In-depth Technical Guide to 5-Amino-2-isopropyl-2H-indazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Amino-2-isopropyl-2H-indazole: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 5-Amino-2-isopropyl-2H-indazole, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of 2H-indazoles to project its chemical properties, potential synthetic routes, and pharmacological relevance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this class of compounds.
Introduction to the 2H-Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[2] However, N2-substituted indazoles, such as the subject of this guide, are locked in the 2H-indazole form and are key components in many therapeutic agents.[4] The specific substitution of an amino group at the 5-position and an isopropyl group at the N2 position of the indazole core in 5-Amino-2-isopropyl-2H-indazole suggests its potential as a building block for novel kinase inhibitors or other targeted therapies.[4]
Physicochemical and Spectroscopic Profile
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Rationale/Source Analogy |
| Molecular Formula | C10H13N3 | Based on chemical structure |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogy with similar aminoindazoles[5] |
| Boiling Point | > 350 °C (Predicted) | Extrapolated from related compounds[5][7] |
| pKa | ~3.7 - 4.0 (Predicted) | Based on the electronic effects of the amino group and the indazole nucleus[5][7] |
| Storage | Keep in a dark, dry, and sealed container at room temperature. | Standard for amine-containing heterocyclic compounds[5][6] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Amino-2-isopropyl-2H-indazole.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton).[8] Aromatic protons on the indazole ring will appear as distinct multiplets, and the amine protons will likely present as a broad singlet.
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¹³C NMR: The carbon NMR would display signals corresponding to the three carbons of the isopropyl group and the carbons of the bicyclic indazole core. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group.[9]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 175.23, confirming the molecular weight.
Synthesis and Reaction Chemistry
The synthesis of 5-Amino-2-isopropyl-2H-indazole would likely involve a multi-step process, leveraging established methodologies for the formation of the 2H-indazole core and subsequent functionalization.
Conceptual Synthetic Workflow
A plausible synthetic strategy would begin with a substituted nitrobenzene, which can be elaborated to the 2H-indazole core, followed by reduction of the nitro group to the desired amine.
Caption: Conceptual workflow for the synthesis of 5-Amino-2-isopropyl-2H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general methods for 2H-indazole synthesis.[10]
-
Formation of the ortho-imino-nitrobenzene intermediate: To a solution of an appropriate ortho-substituted nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of isopropylamine. Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by TLC.
-
Reductive Cyclization: Add a reducing agent, such as tri-n-butylphosphine, to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress. This step facilitates the cyclization to form the 2H-indazole ring.[10]
-
Isolation of the Nitro-Indazole Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting residue (2-isopropyl-5-nitro-2H-indazole) using column chromatography.
-
Reduction of the Nitro Group: Dissolve the purified nitro-indazole intermediate in a solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under a hydrogen atmosphere until the reduction is complete.[7]
-
Final Product Isolation: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent to yield the crude 5-Amino-2-isopropyl-2H-indazole. Further purification can be achieved by recrystallization or column chromatography.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2] Pazopanib, an FDA-approved tyrosine kinase inhibitor for renal cell carcinoma, features a substituted indazole core.[2] The N-substituted 2H-indazole motif is crucial for its biological activity.
Given this precedent, 5-Amino-2-isopropyl-2H-indazole is a valuable building block for creating libraries of potential therapeutic agents. The amino group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Caption: Role of 5-Amino-2-isopropyl-2H-indazole in a drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-isopropyl-2H-indazole. Based on the safety data for analogous compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]
-
Fire: The compound is likely not highly flammable, but standard laboratory fire safety procedures should be in place.[11]
It is imperative to consult the specific Safety Data Sheet (SDS) for the compound once it is available for detailed handling and emergency procedures.
Conclusion
5-Amino-2-isopropyl-2H-indazole represents a promising, albeit currently under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. By leveraging the extensive knowledge base of the broader indazole class, researchers can confidently predict its properties, devise synthetic strategies, and explore its utility as a scaffold for novel therapeutics. As with any new compound, thorough characterization and adherence to safety protocols are paramount for its successful application in research and development.
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